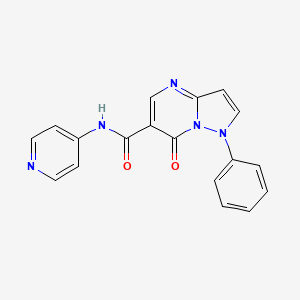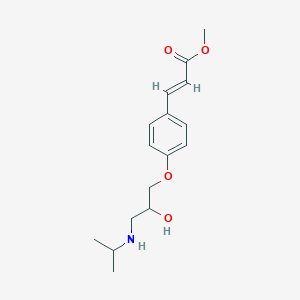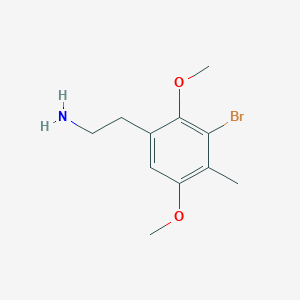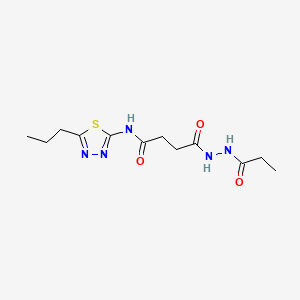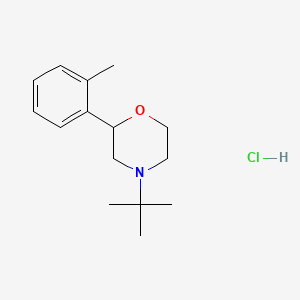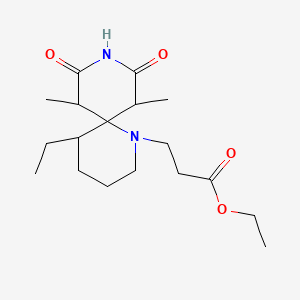
alpha,alpha'-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and is characterized by the presence of ester and imine functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ester groups through esterification reactions. The imine group is then introduced via a condensation reaction between an amine and a carbonyl compound.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Imine Formation: The final step involves the condensation of the esterified piperidine with an aldehyde or ketone to form the imine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amines resulting from the reduction of the imine group.
Substitution: Substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha,alpha’-(Iminodicarbonyl)bis(alpha-methyl-1-piperidinepropionic acid) diethyl ester
- Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinebutanoic acid) diethyl ester
Uniqueness
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
96770-21-7 |
|---|---|
Fórmula molecular |
C18H30N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
ethyl 3-(5-ethyl-7,11-dimethyl-8,10-dioxo-1,9-diazaspiro[5.5]undecan-1-yl)propanoate |
InChI |
InChI=1S/C18H30N2O4/c1-5-14-8-7-10-20(11-9-15(21)24-6-2)18(14)12(3)16(22)19-17(23)13(18)4/h12-14H,5-11H2,1-4H3,(H,19,22,23) |
Clave InChI |
DSFRTJPGKUHQNP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN(C12C(C(=O)NC(=O)C2C)C)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


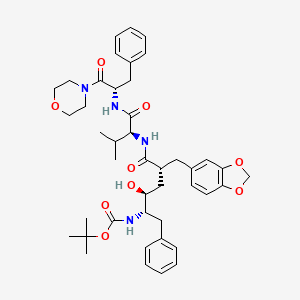
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)
